![molecular formula C20H12N2O2 B412526 1,3-Bis(benzo[d]oxazol-2-yl)benzene CAS No. 59049-84-2](/img/structure/B412526.png)
1,3-Bis(benzo[d]oxazol-2-yl)benzene
Übersicht
Beschreibung
1,3-Bis(benzo[d]oxazol-2-yl)benzene is a chemical compound with the molecular formula C20H12N2O2 . It is a white solid and has a molecular weight of 312.3 g/mol . The compound is also known by other names such as 2,2-m-pheylene-bis-benzoxazol and 2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(benzo[d]oxazol-2-yl)benzene can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) can provide information about the functional groups present in the molecule . Nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .
Physical And Chemical Properties Analysis
1,3-Bis(benzo[d]oxazol-2-yl)benzene is a white solid with a molecular weight of 312.3 g/mol . It has a density of 1.299 g/cm3 and a boiling point of 458°C at 760 mmHg . The compound’s exact mass is 312.09000 and its topological polar surface area is 52.06000 .
Wissenschaftliche Forschungsanwendungen
Anion Transport
- A study by Peng et al. (2016) found that 1,3-bis(benzimidazol-2-yl)benzene derivatives, which are structurally similar to 1,3-bis(benzo[d]oxazol-2-yl)benzene, show potent anionophoric activity. The modifications to this compound significantly enhanced its anion transport activity, indicating its potential use in applications requiring efficient anion exchange processes (Peng et al., 2016).
Crystal Structure and Supramolecular Features
- Stein et al. (2015) explored the crystal structures of derivatives of 1,3-bis(benzo[d]oxazol-2-yl)benzene, revealing important insights into their supramolecular features like hydrogen bonding and π–π interactions. This is crucial for understanding and designing materials with specific molecular interactions (Stein et al., 2015).
Synthesis and Applications in Organic Materials
- Research on benzo[d]oxazol-2-yl benzene derivatives includes the development of novel conjugated polymers for use in organic thin-film transistors (OTFTs). Jeong et al. (2023) synthesized BBO-based monomers and copolymerized them for OTFT applications, demonstrating significant potential in electronics (Jeong et al., 2023).
Antibacterial Screening
- Juneja et al. (2013) synthesized and tested bis-isoxazolyl/pyrazolyl-1,3-diols for their antibacterial activity. This research highlights the potential of bis(benzo[d]oxazol-2-yl)benzene derivatives in developing new antimicrobial agents (Juneja et al., 2013).
Catalytic Applications
- Luo et al. (2011) developed novel bis(azole) pincer palladium complexes using frameworks derived from 1,3-bis(benzo[d]oxazol-2-yl)benzene. These complexes exhibited good catalytic activity, particularly in Mizoroki-Heck reactions, demonstrating the compound's utility in catalysis (Luo et al., 2011).
Spectroscopy and Theory Calculations
- The molecular geometry and vibrational frequencies of 1,3-bis(benzo[d]oxazol-2-yl)benzene derivatives have been explored using density functional theory. Li et al. (2013) conducted a comprehensive study, which is crucial for understanding the physical and chemical properties of these compounds (Li et al., 2013).
Eigenschaften
IUPAC Name |
2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c1-3-10-17-15(8-1)21-19(23-17)13-6-5-7-14(12-13)20-22-16-9-2-4-11-18(16)24-20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDGJSHONGAQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(benzo[d]oxazol-2-yl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethyl-2-[4-(octylsulfanyl)phenyl]pyridine](/img/structure/B412443.png)
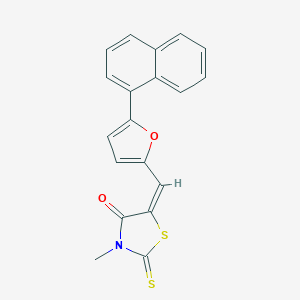
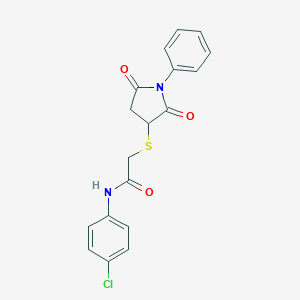
![2-(Ethylsulfanyl)ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B412447.png)
![5-(2-Methoxybenzylidene)-3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412450.png)
![3'-amino-3-ethyl-5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B412451.png)
![8-methoxy-4,4-dimethyl-1-(propionylsulfanyl)-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B412452.png)
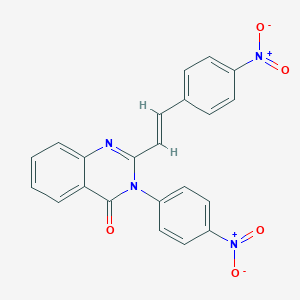
![4-methyl-N-[2,3,5,6-tetrachloro-1-(4-chloroanilino)-4-oxo-2,5-cyclohexadien-1-yl]benzenesulfonamide](/img/structure/B412454.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B412455.png)
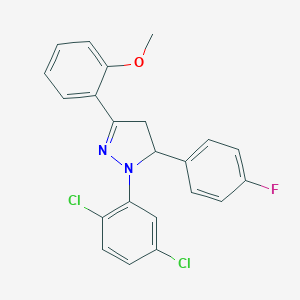
![3-Benzyl-5-{[5-(4-methylphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412461.png)
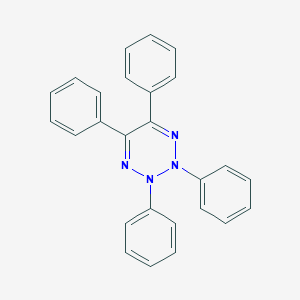
![Butyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B412466.png)